![molecular formula C13H19BrO2 B13850682 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol is an organic compound with the molecular formula C13H19BrO2. It is a brominated phenylpropanol derivative, which is often used as an intermediate in the synthesis of various chemical compounds. This compound is characterized by the presence of a bromobutoxy group attached to a phenyl ring, which is further connected to a propanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol typically involves the reaction of 4-bromobutanol with 4-hydroxyphenylpropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(4-Bromobutoxy)phenyl]propanal or 3-[4-(4-Bromobutoxy)phenyl]propanone.
Reduction: Formation of 3-[4-(4-Butoxy)phenyl]propan-1-ol.
Substitution: Formation of 3-[4-(4-Azidobutoxy)phenyl]propan-1-ol or 3-[4-(4-Thiobutoxy)phenyl]propan-1-ol.
Applications De Recherche Scientifique
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Bromobutoxy)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(3,4-Dimethoxyphenyl)propan-1-ol
- 3-(4-Methoxyphenyl)propan-1-ol
Uniqueness
3-[4-(4-Bromobutoxy)phenyl]propan-1-ol is unique due to the presence of the bromobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for synthetic and industrial applications.
Propriétés
Formule moléculaire |
C13H19BrO2 |
|---|---|
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
3-[4-(4-bromobutoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H19BrO2/c14-9-1-2-11-16-13-7-5-12(6-8-13)4-3-10-15/h5-8,15H,1-4,9-11H2 |
Clé InChI |
UIOFOGDRFCECOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCO)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


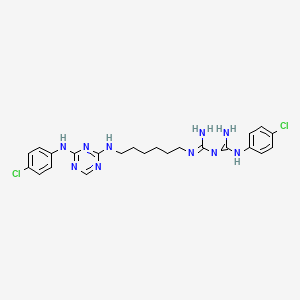
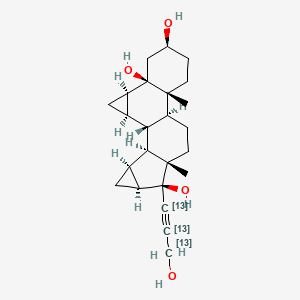
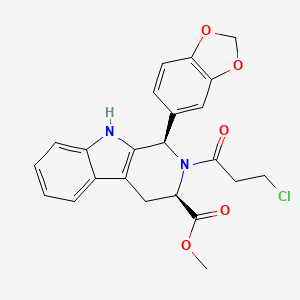
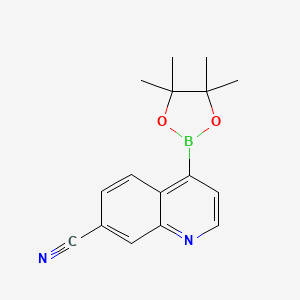
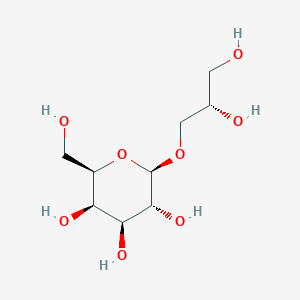


![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
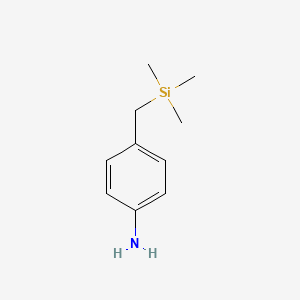

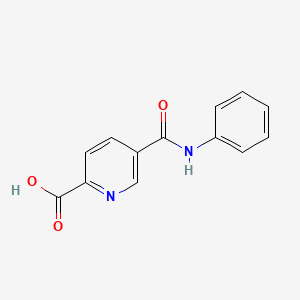
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

